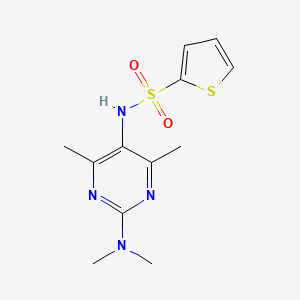

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)thiophene-2-sulfonamide” is a type of thiophene-based sulfonamide . Sulfonamides are a crucial class of drugs in the field of pharmacology due to their biological activities such as antibacterial, antiviral, anticancer, anti-obesity, hypoglycemic, diuretic, anti-neuropathic pain, and carbonic anhydrase inhibition . They have been used extensively in the treatment of human diseases .

Aplicaciones Científicas De Investigación

Synthesis and Antitumor Applications

A novel series of compounds including carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides were synthesized, targeting antitumor applications. These compounds showed significant in vitro activity against human tumor cell lines such as liver cancer (HepG-2), colon cancer (HT-29), and lung cancer (NCI-H460). Notably, compounds with specific structural features exhibited higher activity against all tested cell lines compared to the standard drug doxorubicin, indicating their potential as potent antitumor agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Antibacterial Applications

The synthesis and evaluation of sulfonamide-derived compounds and their transition metal complexes revealed moderate to significant antibacterial activity against various bacterial strains. These findings highlight the potential of sulfonamide derivatives as antibacterial agents, contributing to the development of new treatment options for bacterial infections (Chohan, Shad, & Nasim, 2009).

Antioxidant and Neuroprotective Properties

Research into N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide analogues possessing free radical scavenger groups demonstrated their potential in protecting cells against decreased viability and glutathione levels induced by oxidative stress. These compounds, due to their antioxidant properties, are considered good candidates for the preventive treatment of diseases like cataracts, age-related macular degeneration (AMD), and Alzheimer's dementia (AD), showcasing the diverse therapeutic applications of sulfonamide derivatives (Jin, Randazzo, Zhang, & Kador, 2010).

Environmental and Biological Sensing

A new design of reaction-based fluorescent probe for discrimination of thiophenols over aliphaticthiols was developed, using a structure involving sulfonamide bonds for selective and sensitive detection. This work has significant implications for environmental and biological sciences, demonstrating the versatility of sulfonamide derivatives in sensing applications (Wang, Han, Jia, Zhou, & Deng, 2012).

Mecanismo De Acción

Mode of Action

This compound interacts with its targets, hCA-I and hCA-II, by inhibiting their activity . The sulfonamide and thiophene moieties of the compound play a significant role in this inhibition . The compound inhibits the enzymes by interacting out of the catalytic active site .

Result of Action

The result of the compound’s action is the potent inhibition of both hCA-I and hCA-II at very small concentrations . This inhibition can lead to molecular and cellular effects, such as changes in pH and fluid balance.

Safety and Hazards

The safety data sheet for a related compound, thiophene-2-sulfonamide, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O2S2/c1-8-11(9(2)14-12(13-8)16(3)4)15-20(17,18)10-6-5-7-19-10/h5-7,15H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIUUSDIPXVTSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N(C)C)C)NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]thiophene-2-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-imidazole-4-sulfonamide](/img/structure/B2473701.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2473702.png)

![2-(cyclopropanecarboxamido)-N-(6-ethoxybenzo[d]thiazol-2-yl)oxazole-4-carboxamide](/img/structure/B2473708.png)

![2-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-4-methylpyrimidine](/img/structure/B2473709.png)

![4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2473715.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-thiophen-2-ylacetamide](/img/structure/B2473716.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-tert-butylphenyl)methanone](/img/structure/B2473719.png)

![1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B2473723.png)